2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
Description
This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. The structure includes six chlorine atoms at positions 2',4,4',5',7,7', a carboxylic acid group at position 5, and hydroxyl/keto groups at positions 3',6' and 3, respectively . Its halogenated nature enhances photostability and lipophilicity compared to non-halogenated analogs like fluorescein. The compound is primarily used in fluorescence-based applications, though its exact biological or industrial roles remain understudied .
Properties
Molecular Formula |
C21H6Cl6O7 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)10-11(7)21(34-20(10)32)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h1-3,28-29H,(H,30,31) |
InChI Key |
KZCRVHZQAGAFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)O)Cl)Cl)O)Cl)OC2=O)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multiple steps, including chlorination and cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization ensures the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Biological Research
This compound has been studied for its potential therapeutic properties due to its structural similarities to other biologically active compounds. Its applications in biological research include:
- Antioxidant Studies : Research indicates that compounds with similar structures can exhibit antioxidant properties, which may be beneficial in reducing oxidative stress in cells .
- Antimicrobial Activity : Preliminary studies suggest that hexachloro derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
Environmental Science
The environmental implications of this compound are significant due to its chlorinated structure:
- Pollutant Degradation : The compound can potentially be used in studies focused on the degradation of chlorinated pollutants in aquatic environments. Its stability and reactivity under various conditions make it a subject of interest for bioremediation efforts .
- Ecotoxicology : Investigating the ecotoxicological effects of this compound on aquatic organisms can provide insights into the environmental risks associated with chlorinated compounds .
Material Science
In material science, the unique chemical structure of this compound allows for various applications:
- Fluorescent Dyes : The spiro structure and chlorinated groups may enable the development of new fluorescent dyes for use in biological imaging and diagnostics .
- Polymer Chemistry : It can serve as a precursor for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength due to its rigid structure .
Case Studies
Several case studies highlight the potential applications of 2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid:
- Antioxidant Mechanisms : A study demonstrated that similar compounds could protect neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS), suggesting that this compound might have similar protective effects .
- Environmental Impact Assessment : Research assessing the degradation pathways of chlorinated compounds found that derivatives of this compound could serve as markers for assessing pollution levels in water bodies impacted by industrial waste .
- Development of Fluorescent Probes : A recent project focused on synthesizing new fluorescent probes from chlorinated compounds for bioimaging applications showed promising results in enhancing signal detection in live-cell imaging experiments .
Mechanism of Action
The mechanism of action of 2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and hydroxyl groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | 2',4,4',5',7,7'-Hexachloro; 5-COOH | ~530.5* | High lipophilicity, enhanced photostability | Potential fluorescent probes, corrosion inhibition studies |
| 3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5,6-dicarboxylic acid (5,6-FAM) | 5,6-diCOOH; no halogens | 376.32 | pH-sensitive fluorescence, water-soluble | Bioimaging, pH sensors |
| 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[...]-5-carboxylic acid (Tetrabromo derivative) | 2',4',5',7'-Tetrabromo; 5-COOH | ~619.2 | Bromine-induced redshift in fluorescence, moderate stability | Fluorescent labeling in acidic environments |
| 6-(3',6'-Dihydroxy-3-oxo-...-6-carboxamido)hexanoic acid | 6-CONH-(CH₂)₅COOH; no halogens | 489.50 | Amide linkage for conjugation, moderate hydrophilicity | Protein/DNA conjugation in assays |
| Calcein (2,2’,2’’,2’’’-(3’,6’-dihydroxy-3-oxo...-tetra acetic acid) | Tetra-acetic acid groups; no halogens | 666.54 | Strong metal chelation, pH-dependent fluorescence | Corrosion inhibition, calcium/magnesium detection |
*Estimated based on C₂₁H₉Cl₆O₇.
Key Findings from Comparative Studies
- Halogenation Effects: The hexachloro derivative exhibits superior photostability compared to tetrabromo and non-halogenated analogs due to reduced electron density in the xanthene ring, minimizing oxidative degradation .
- Solubility : The carboxylic acid group at position 5 enhances water solubility, but the hexachloro substituents increase logP values (~3.5 estimated) compared to 5,6-FAM (logP ~2.3) .
- Fluorescence Properties : Chlorination at positions 2',4,4',5',7,7' likely causes a blue shift in emission compared to brominated derivatives (e.g., tetrabromo analog, λem ~515 nm vs. hexachloro ~500 nm) .
- Synthetic Complexity: The hexachloro derivative requires multi-step halogenation, whereas non-halogenated spiroxanthenes (e.g., 5,6-FAM) are synthesized via simpler cyclization and oxidation .
Biological Activity
2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid (CAS Number: 155911-16-3) is a synthetic compound with notable structural characteristics and potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 582.99 g/mol |
| Density | 2.06 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 794.8 ± 60.0 °C (Predicted) |
| LogP | 7.28440 |
Anticancer Activity
Research indicates that compounds similar to 2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain derivatives inhibited the AKT pathway, leading to reduced cell proliferation in MDA468 cells with IC values ranging from 0.05 μM to 0.07 μM .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Analogous compounds have been observed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways. In vitro assays indicated that these compounds could reduce inflammation markers significantly .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Compounds within the same class have demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents against resistant bacterial strains .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific cellular receptors involved in apoptosis and inflammation, similar to other benzofuran derivatives.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : The ability of the compound to modulate ROS levels could play a role in its cytotoxic effects against cancer cells.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A derivative of the compound was tested on breast cancer cell lines (MCF7), showing a significant decrease in cell viability at concentrations as low as 0.1 μM .
- Anti-inflammatory Study : In an experimental model of arthritis, a related compound reduced swelling and inflammatory markers significantly compared to controls .
Q & A
Basic Research Questions
Q. How can the identity of this compound be confirmed using spectroscopic methods?
- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight verification (expected ~550–560 g/mol based on chlorinated xanthene analogs) and nuclear magnetic resonance (NMR) to resolve the spirocyclic structure.
- 1H/13C NMR : Focus on distinguishing aromatic protons in the xanthene and isobenzofuran moieties, with chlorine substituents causing characteristic deshielding .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) functional groups .
- Reference Standards : Compare with structurally related compounds like 6-carboxyfluorescein (C21H12O7, MW 376.32) for spectral benchmarking .
Q. What are the critical factors affecting the compound’s stability in aqueous solutions?
- Experimental Design :
- pH Dependence : Test stability across pH 2–12; chlorinated xanthenes often degrade under alkaline conditions due to hydroxyl attack on the lactone ring .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (300–500 nm) with HPLC monitoring .
- Temperature : Store at –20°C in dark, anhydrous conditions to minimize hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this hexachloro-spiroxanthene derivative?
- Synthesis Challenges : Multi-step reactions involving halogenation and condensation (e.g., isobenzofuranone with chlorinated xanthene precursors) often suffer from low yields due to steric hindrance and side reactions .
- Optimization Strategies :
- Catalysis : Use Lewis acids (e.g., AlCl3) to enhance electrophilic chlorination efficiency .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
- DOE Approach : Apply a factorial design to evaluate temperature, stoichiometry, and reaction time interactions .
Q. How to resolve contradictions in fluorescence emission data across different solvent systems?
- Data Analysis Framework :
- Solvent Polarity Effects : Correlate emission maxima (λem) with Reichardt’s ET(30) solvent polarity scale. Chlorinated solvents (e.g., DCM) may induce hypsochromic shifts due to reduced π-π* interactions .
- Quenching Mechanisms : Test for heavy-atom effects (e.g., chloro substituents) causing intersystem crossing and reduced quantum yield .
- Control Experiments : Compare with non-chlorinated analogs (e.g., fluorescein) to isolate halogen-specific impacts .
Q. What methodologies are recommended for analyzing environmental persistence of this compound?
- Environmental Fate Studies :
- Hydrolysis Half-Life : Perform LC-MS/MS analysis at pH 7.4 and 25°C to simulate natural water systems .
- Photodegradation : Use solar simulators (AM 1.5G spectrum) to quantify degradation products (e.g., dechlorinated xanthenes) .
- Bioaccumulation Potential : Estimate logP values via shake-flask or computational methods (e.g., ClogP) to assess lipophilicity .
Methodological Challenges & Solutions
Q. How to address low reproducibility in biological assays involving this compound?
- Troubleshooting Guide :
- Purity Verification : Use reverse-phase HPLC with diode-array detection (DAD) to confirm >98% purity; chlorinated byproducts may co-elute .
- Cell Permeability : Pre-treat with esterase inhibitors if using acetoxymethyl (AM) esters to prevent premature hydrolysis .
- Batch Variability : Implement QC protocols using standardized fluorescence calibration curves (e.g., against fluorescein isothiocyanate) .
Q. What advanced techniques can elucidate spirocyclic conformational dynamics?
- Structural Analysis :
- X-ray Crystallography : Resolve lactone ring conformation and halogen bonding patterns (if single crystals are obtainable) .
- Dynamic NMR : Monitor ring-flipping kinetics in deuterated DMSO to assess energy barriers .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict ground-state geometry and electronic transitions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on cytotoxicity in mammalian cell lines?
- Critical Evaluation :
- Dose-Response Curves : Ensure linearity across 3–4 log units; chlorinated compounds may exhibit threshold effects .
- Assay Interference : Test for autofluorescence overlap in MTT or resazurin assays using spectral unmixing .
- Cell Line Variability : Compare epithelial (HeLa) vs. macrophage (RAW 264.7) models to assess cell-type-specific uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
